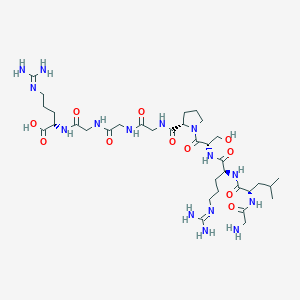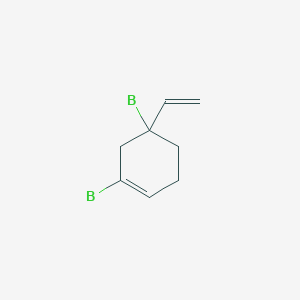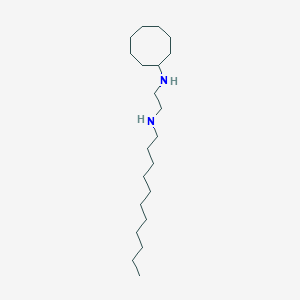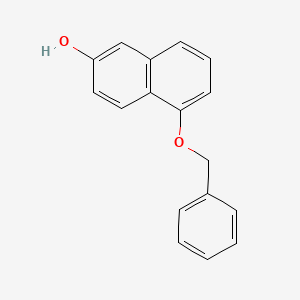![molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5](/img/structure/B12579126.png)
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is an organic compound with a unique structure that includes both an amine and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted amides or amines.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide involves its ability to interact with various molecular targets through its amine and thiol groups. The amine group can form hydrogen bonds and electrostatic interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a sulfanylpropanamide group.
N,N’-Bis[3-(dimethylamino)propyl]urea: Contains two dimethylamino propyl groups but lacks the thiol group.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
639070-62-5 |
|---|---|
Molecular Formula |
C8H18N2OS |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11) |
InChI Key |
LJQHWSPBLPNJSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
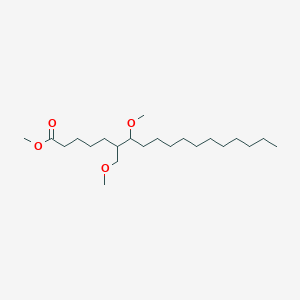
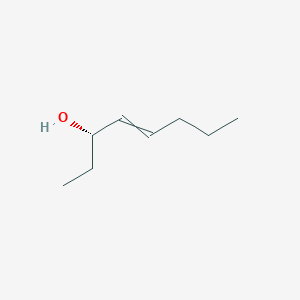
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
